Hydroxytyrosol Acetate

Food Chemistry Emulsion Stability Antioxidant Partitioning

Hydroxytyrosol Acetate (HTy-Ac) is the acetylated prodrug of hydroxytyrosol that achieves superior antioxidant performance through its amphiphilic oil-water partition (P=0.61). It outperforms hydroxytyrosol, α-tocopherol, and oleuropein in neuroprotection models (2.8-fold higher potency) and bulk oil systems. Its solid-state physical form (white solid vs. hydroxytyrosol's dense liquid) ensures precise weighing and extended shelf life. Ideal for lipid-rich formulations, sustained-release delivery targeting esterase-active tissues, and oxidative stress research where vitamin E and NAC prove inadequate. Choose HTy-Ac for applications demanding lipophilic antioxidant protection and controlled activation.

Molecular Formula C10H12O4
Molecular Weight 196.20 g/mol
CAS No. 69039-02-7
Cat. No. B131907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxytyrosol Acetate
CAS69039-02-7
Synonyms2-(3,4-Dihydroxyphenyl)ethyl Acetate;  4-[2-(Acetyloxy)ethyl]-1,2-benzenediol;  Hydroxytyrosol Acetate;  Hydroxytyrosol α-Acetate; 
Molecular FormulaC10H12O4
Molecular Weight196.20 g/mol
Structural Identifiers
SMILESCC(=O)OCCC1=CC(=C(C=C1)O)O
InChIInChI=1S/C10H12O4/c1-7(11)14-5-4-8-2-3-9(12)10(13)6-8/h2-3,6,12-13H,4-5H2,1H3
InChIKeyFGJGLFPNIZXRLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxytyrosol Acetate (CAS 69039-02-7): Physicochemical Profile and Prodrug Status for Research Procurement


Hydroxytyrosol Acetate (HTy-Ac), a naturally occurring acetylated derivative of hydroxytyrosol found in virgin olive oil, is a phenolic prodrug that undergoes in vivo hydrolysis by esterases to release the active parent compound hydroxytyrosol . With a molecular formula of C10H12O4, molecular weight of 196.20 g/mol, and a calculated logP ranging from 0.96 to 1.45 [1], HTy-Ac exhibits substantially higher lipophilicity than hydroxytyrosol (logP ~0.02) [2]. It appears as a white solid, in contrast to hydroxytyrosol which is a dense liquid at room temperature [2].

Why Hydroxytyrosol Acetate Cannot Be Replaced by Hydroxytyrosol or Other Olive Oil Phenolics in Specialized Applications


Direct substitution of hydroxytyrosol acetate with the parent compound hydroxytyrosol or other olive oil phenolics fails in specific application contexts due to fundamentally different physicochemical properties. Hydroxytyrosol is oil-insoluble, whereas hydroxytyrosol acetate exhibits amphiphilic solubility with an oil-water partition constant P(O)(W) = 0.61, enabling preferential interfacial localization in emulsions [1]. In bulk oil systems, hydroxytyrosol acetate demonstrates antioxidant activity much higher than alpha-tocopherol or oleuropein [2], yet in DPPH radical scavenging assays it is measurably weaker than hydroxytyrosol [3]. In neuroprotection models, hydroxytyrosol acetate exhibits approximately 2.8-fold greater potency (lower IC50) than hydroxytyrosol in reducing LDH efflux [4]. The compound functions as a prodrug, releasing hydroxytyrosol upon esterase hydrolysis , which creates distinct application-specific performance profiles that cannot be extrapolated from hydroxytyrosol data alone.

Hydroxytyrosol Acetate: Quantitative Differentiation Evidence for Informed Compound Selection


Amphiphilic Partitioning: Oil-Water Distribution in Emulsion Systems

Hydroxytyrosol acetate demonstrates amphiphilic solubility, in contrast to hydroxytyrosol which is oil-insoluble. The oil-water partition constant P(O)(W) for hydroxytyrosol acetate was determined to be 0.61 [1]. At an emulsifier volume fraction Φ(I) = 0.005, over 40% of hydroxytyrosol acetate partitions into the interfacial region, exceeding the interfacial fraction of hydroxytyrosol. At Φ(I) = 0.04, interfacial partitioning exceeds 80% for both compounds [1].

Food Chemistry Emulsion Stability Antioxidant Partitioning

Antioxidant Efficiency in Bulk Oil: Schaal Oven Accelerated Oxidation Test

In an accelerated oxidative test using the Schaal oven method, hydroxytyrosol acetate (HTA) appears to be a better antioxidant than hydroxytyrosol (HT) [1]. Separate research by Gordon et al. demonstrated that in bulk oil systems, the antioxidant activity of hydroxytyrosol acetate was much higher than that of alpha-tocopherol or oleuropein [2].

Lipid Oxidation Food Preservation Oxidative Stability

Neuroprotective Potency: In Vitro Hypoxia-Reoxygenation Model in Rat Brain Slices

In a rat brain slice model subjected to hypoxia-reoxygenation, both hydroxytyrosol (HT) and hydroxytyrosol acetate (HT-AC) inhibited lactate dehydrogenase (LDH) efflux in a concentration-dependent manner [1]. The 50% inhibitory concentrations (IC50) were 28.18 μM for HT-AC and 77.78 μM for HT, representing a 2.76-fold greater potency for HT-AC. Other antioxidants including vitamin E and N-acetyl-cysteine showed no neuroprotective effect in this model [1].

Neuroprotection Ischemia-Reperfusion Injury Polyphenol Pharmacology

In Vivo Neuroprotective Efficacy: Oral Administration in Rat Model

After 7 days of oral treatment in rats, hydroxytyrosol (HT) at 5 and 10 mg/kg/day reduced LDH efflux by 37.8% and 52.7%, respectively. In the same study, hydroxytyrosol acetate (HT-AC) at identical doses reduced LDH efflux by 45.4% and 67.8%, respectively [1]. This represents a 7.6 percentage-point greater reduction at the 5 mg/kg dose and a 15.1 percentage-point greater reduction at the 10 mg/kg dose.

Neuroprotection Oral Bioavailability In Vivo Pharmacology

Physical State and Handling Properties: Solid vs. Liquid Form

Hydroxytyrosol acetate is a white solid at room temperature, whereas the parent compound hydroxytyrosol is a dense liquid [1]. Hydroxytyrosol acetate also demonstrates greater stability than hydroxytyrosol to oxidation when added to virgin olive oil, as measured by the Ranciomat method [1].

Formulation Science Compound Handling Weighing Accuracy

ORAC Potential via Prodrug Activation: Full Capacity Upon Hydrolysis

Hydroxytyrosol acetate functions as a prodrug that reaches full oxygen radical absorbance capacity (ORAC) only when converted to free hydroxytyrosol via esterase-mediated hydrolysis . The ORAC values of the released hydroxytyrosol are approximately 50% higher than resveratrol, 10-fold higher than L(+)-ascorbic acid, and 4-fold higher than (-)-epicatechin .

ORAC Assay Prodrug Activation Esterase Metabolism

Hydroxytyrosol Acetate: High-Value Application Scenarios Based on Quantitative Evidence


Lipid-Based Formulation Development: Nutraceutical Oils and Cosmetic Lipid Matrices

Based on its amphiphilic solubility (P(O)(W) = 0.61) and superior antioxidant performance in bulk oil compared to alpha-tocopherol and oleuropein [1][2], hydroxytyrosol acetate is optimally suited for oxidative stabilization of lipid-rich formulations. Its ability to partition into both oil and interfacial regions enables effective protection of polyunsaturated fatty acids in nutraceutical oils, cosmetic lipid bases, and oil-based pharmaceutical excipients where hydroxytyrosol would be ineffective due to oil insolubility.

Neuroprotection Research: In Vitro and In Vivo Cerebral Ischemia Models

The 2.76-fold greater in vitro potency (IC50: 28.18 μM vs. 77.78 μM for hydroxytyrosol) and 7.6-15.1 percentage-point greater in vivo LDH efflux reduction at oral doses of 5-10 mg/kg [1] position hydroxytyrosol acetate as the preferred compound for hypoxia-reoxygenation, ischemia-reperfusion, and oxidative stress models in neuroscience research. The compound's demonstrated efficacy where vitamin E and N-acetyl-cysteine failed [1] further supports its selection for neuroprotection studies.

Precision Weighing and Long-Term Storage: Laboratory Research Applications

The solid physical state of hydroxytyrosol acetate versus the dense liquid form of hydroxytyrosol [1] provides practical advantages for laboratory workflows requiring precise milligram-scale weighing. Coupled with demonstrated superior oxidative stability in virgin olive oil by Ranciomat method [1], hydroxytyrosol acetate offers improved handling characteristics and potentially longer shelf-life for compound libraries and experimental stock solutions.

Sustained-Release Antioxidant Systems: Prodrug Activation Strategy

The prodrug mechanism of hydroxytyrosol acetate, which requires esterase-mediated hydrolysis to release hydroxytyrosol and achieve full ORAC capacity (50% higher than resveratrol; 10× higher than ascorbic acid) [1][2], enables design of sustained-release antioxidant delivery systems. This controlled activation profile is particularly relevant for formulations targeting tissues with esterase activity, including intestinal mucosa, liver, and plasma.

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